molecular formula C14H20N2O3S2 B5875424 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine

Cat. No. B5875424
M. Wt: 328.5 g/mol
InChI Key: SKCQWHVJDTYVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By modulating the activity of this receptor, 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine may have therapeutic potential in various neurological and inflammatory disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine can increase the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. This, in turn, can lead to improved cognitive function, reduced inflammation, and analgesia.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other receptors. However, one limitation is that 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an anti-inflammatory and analgesic agent. Finally, researchers may also investigate the potential of 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine as a tool for studying the physiological and biochemical effects of modulating the α7 nAChR.
In conclusion, 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is a promising chemical compound that has potential applications in various fields of scientific research. Its specificity for the α7 nAChR makes it a valuable tool for studying the physiological and biochemical effects of modulating this receptor. Further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine involves the reaction of 1-(2-thienylsulfonyl)piperidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine as a white solid.

Scientific Research Applications

4-(1-pyrrolidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential use as a neuroprotective agent, as well as for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

pyrrolidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-14(15-7-1-2-8-15)12-5-9-16(10-6-12)21(18,19)13-4-3-11-20-13/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCQWHVJDTYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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